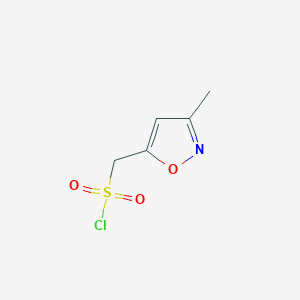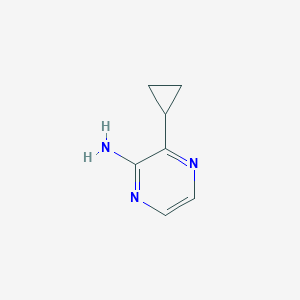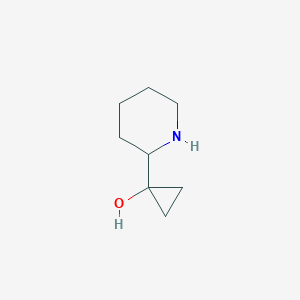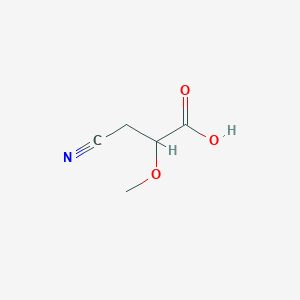
(3-甲基-1,2-噁唑-5-基)甲磺酰氯
描述
“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1354957-70-2 . It has a molecular weight of 195.63 . The compound is also known by its IUPAC name, (3-methyl-5-isoxazolyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is 1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride” is an oil and it’s stored at a temperature of 4 degrees Celsius .科学研究应用
抗菌活性
噁唑衍生物因其潜在的抗菌特性而受到研究。 例如,某些化合物已被测试在不同条件下抑制细菌生长的能力 .
抗单胺氧化酶活性
一些噁唑衍生物已被合成,旨在评估其抗单胺氧化酶活性,这可能对单胺氧化酶抑制剂相关的疾病治疗具有意义 .
抗病毒应用
研究人员还对噁唑衍生物作为潜在抗病毒剂进行了研究。 例如,研究探索了它们作为抗病毒进入抑制剂的使用,例如在 SARS-CoV-2 的情况下 .
合成策略
噁唑啉和噁唑衍生物的合成方法的进步也是一个重要的研究领域。 已开发出新颖的策略和光催化过程,以更有效地创建这些化合物 .
生物活性
对与噁唑衍生物相关的生物活性的全面综述突出了其多样的潜在应用。 这包括某些化合物表现出的强抗菌活性和中等抗真菌活性 .
抗菌和细胞毒活性
噁唑酮,一类噁唑衍生物,因其生物行为(包括抗菌和细胞毒活性)而显示出有希望的结果。 已经合成了具有这些性质的新型衍生物 .
安全和危害
作用机制
Target of Action
The primary targets of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride are organic molecules. This compound interacts with these molecules to facilitate various organic synthesis reactions .
Mode of Action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, facilitating various organic synthesis reactions .
Result of Action
The result of the action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is the facilitation of organic synthesis reactions . This leads to the formation of new bonds between the protonated molecule and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, which can have various molecular and cellular effects depending on the specific organic molecules involved.
Action Environment
The action, efficacy, and stability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, the storage temperature of the compound is 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action.
生化分析
Biochemical Properties
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides, nucleosides, and other organic compounds . It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of sulfonamide bonds. The compound’s reactivity is attributed to its sulfonyl chloride group, which readily reacts with amines to form stable sulfonamide linkages . This interaction is essential in the synthesis of biologically active molecules and pharmaceuticals.
Cellular Effects
The effects of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form sulfonamide bonds with cellular proteins can alter protein function and activity, leading to changes in cellular behavior. Additionally, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride has been shown to affect cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .
Molecular Mechanism
At the molecular level, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride exerts its effects through the formation of sulfonamide bonds with biomolecules . This interaction involves the nucleophilic attack of the amine group on the sulfonyl chloride group, resulting in the formation of a stable sulfonamide linkage . This mechanism is crucial for the compound’s role in enzyme inhibition or activation, as well as changes in gene expression. The ability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride to modify protein function at the molecular level makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design . (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form sulfonamide bonds with metabolic enzymes can alter enzyme activity and influence metabolic processes . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJZSWTOPFDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)





![Thieno[3,2-c]pyridine-6-carbohydrazide](/img/structure/B1526244.png)





